(3S)-3-sulfanylpentan-2-one
Description
(3S)-3-sulfanylpentan-2-one is a chiral sulfur-containing ketone with the molecular formula C₅H₈OS. Its structure features a sulfanyl (-SH) group at the C3 position of a pentan-2-one backbone, with stereochemical specificity at the S-configuration.
Properties
IUPAC Name |
(3S)-3-sulfanylpentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-3-5(7)4(2)6/h5,7H,3H2,1-2H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZECUQRKLXRGSJ-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)C)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-sulfanylpentan-2-one can be achieved through several methods. One common approach involves the thiolation of a suitable precursor, such as 3-pentanone, using thiolating agents like hydrogen sulfide or thiourea under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the thiolation process.
Industrial Production Methods: In an industrial setting, the production of (3S)-3-sulfanylpentan-2-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-sulfanylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, under basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3S)-3-sulfanylpentan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S)-3-sulfanylpentan-2-one involves its interaction with molecular targets through its thiol and ketone functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (3S)-3-sulfanylpentan-2-one with structurally analogous ketones, focusing on substituent effects, physicochemical properties, and applications. Key compounds for comparison include 3-(3,4-dimethoxyphenyl)pentan-2-one () and (2R,3R)-1-(4-chlorophenyl)-2-[(S)-2-nitro-1-phenylethyl]-3-phenylpentan-1-one ().
Table 1: Structural and Functional Comparison
Key Observations
This difference impacts solubility; the sulfanyl derivative is likely more water-soluble, whereas the aryl-substituted compound favors organic solvents. The nitro and chloro substituents in ’s compound introduce steric bulk and electronic effects, influencing crystallinity and reactivity in synthetic pathways .
Stereochemical Considerations The S-configuration at C3 in (3S)-3-sulfanylpentan-2-one may enhance enantioselective interactions in catalysis or biological systems, a feature absent in the non-chiral 3-(3,4-dimethoxyphenyl)pentan-2-one.
Spectroscopic Differentiation
- While specific NMR data for (3S)-3-sulfanylpentan-2-one are unavailable, highlights the utility of ¹H-NMR and ¹³C-NMR in resolving substituent-specific signals (e.g., methoxy protons at δ ~3.8 ppm in the dimethoxy compound) . The thiol proton in the target compound would likely appear as a broad singlet near δ ~1.5–2.5 ppm.
Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
